- Process for stereoselective synthesis of piperidine derivatives starting from dialdehydes or dinitriles via reductive amination/cyclization as key step, United States, , ,
Cas no 951163-61-4 (tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate)
951163-61-4 structure
Product Name:tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate
Numero CAS:951163-61-4
MF:C11H22N2O2
MW:214.304583072662
MDL:MFCD11112079
CID:802555
PubChem ID:24757764
Update Time:2024-10-25
tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate Proprietà chimiche e fisiche
Nomi e identificatori
-
- Carbamic acid,N-[(3S,5S)-5-methyl-3-piperidinyl]-, 1,1-dimethylethyl ester
- (3S,5S)-(5-methyl-piperidin-3-yl)-carbamic acid tert-butyl ester
- N-[(3S,5S)-5-Methyl-3-piperidinyl]carbamic acid tert-butyl ester
- tert-butyl (3S,5S)-5-methylpiperidin-3-ylcarbamate
- tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate
- (3S,5S)-3-(tert-butoxycarbonylamino)-5-methylpiperidine
- (5(S)-methylpiperidin-3(S)-yl)-carbamic acid tert-butyl ester
- I12-0525
- PS-J-131
- tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate
- 1,1-Dimethylethyl N-[(3S,5S)-5-methyl-3-piperidinyl]carbamate (ACI)
- CNALVHVMBXLLIY-IUCAKERBSA-N
- MFCD11112079
- tert-Butyl [(3S,5S)-5-methylpiperidin-3-yl]carbamate
- PS-15400
- SCHEMBL1552784
- (3S,5S)-(3-Boc-amino)-5-methylpiperidine
- AC-24389
- Carbamic acid, N-[(3S,5S)-5-methyl-3-piperidinyl]-, 1,1-dimethylethyl ester
- AKOS015897943
- TQP0856
- BNB16361
- trans-3-(Boc-amino)-5-methylpiperidine
- (3S,55)-3-(tert-butoxycarbonylamino)-5-methylpiperidine
- EN300-7098612
- tert-butyl N-[trans-5-methyl-3-piperidyl]carbamate
- tert-butyl((3S,5S)-5-methylpiperidin-3-yl)carbamate
- AKOS015840244
- 1405128-25-7
- 951163-61-4
- DTXSID50647207
- P13429
- CS-0091706
-
- MDL: MFCD11112079
- Inchi: 1S/C11H22N2O2/c1-8-5-9(7-12-6-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9-/m0/s1
- Chiave InChI: CNALVHVMBXLLIY-IUCAKERBSA-N
- Sorrisi: N([C@@H]1CNC[C@@H](C)C1)C(=O)OC(C)(C)C
Proprietà calcolate
- Massa esatta: 214.16800
- Massa monoisotopica: 214.168127949g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 15
- Conta legami ruotabili: 3
- Complessità: 223
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.5
- Superficie polare topologica: 50.4Ų
Proprietà sperimentali
- Densità: 1.00
- Punto di ebollizione: 313 ºC
- Punto di infiammabilità: 143 ºC
- PSA: 50.36000
- LogP: 2.22880
- Pressione di vapore: 0.0±0.7 mmHg at 25°C
tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303+H313+H333
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate Dati doganali
- CODICE SA:2933399090
- Dati doganali:
Codice doganale cinese:
2933399090Panoramica:
2933399090. altri composti con anelli di piridina non fusi nella struttura. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
2933399090. altri composti contenenti nella struttura un anello piridinico non condensato (anche idrogenato). IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| abcr | AB534140-1 g |
tert-Butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate, 95%; . |
951163-61-4 | 95% | 1g |
€753.60 | 2023-04-14 | |
| TRC | B807708-2.5mg |
tert-Butyl ((3S,5S)-5-Methylpiperidin-3-yl)carbamate |
951163-61-4 | 2.5mg |
$ 201.00 | 2023-04-18 | ||
| TRC | B807708-25mg |
tert-Butyl ((3S,5S)-5-Methylpiperidin-3-yl)carbamate |
951163-61-4 | 25mg |
$ 1568.00 | 2023-04-18 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | SD0011-5g |
Tert-butyl N-[(3s,5s)-5-methylpiperidin-3-yl]carbamate |
951163-61-4 | 97% | 5g |
$1250 | 2023-09-07 | |
| Alichem | A129008650-1g |
Tert-butyl ((3s,5s)-5-methylpiperidin-3-yl)carbamate |
951163-61-4 | 95% | 1g |
$502.95 | 2023-08-31 | |
| Chemenu | CM181492-1g |
tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate |
951163-61-4 | 97% | 1g |
$502 | 2023-01-09 | |
| Chemenu | CM181492-5g |
tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate |
951163-61-4 | 97% | 5g |
$1505 | 2023-01-09 | |
| eNovation Chemicals LLC | D633757-1G |
tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate |
951163-61-4 | 97% | 1g |
$515 | 2024-05-23 | |
| eNovation Chemicals LLC | D633757-5G |
tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate |
951163-61-4 | 97% | 5g |
$1555 | 2024-05-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB07595-1G |
tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate |
951163-61-4 | 97% | 1g |
¥ 2,758.00 | 2023-04-12 |
tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Benzylamine , Hydrogen , Ammonia Catalysts: Palladium Solvents: Methanol ; 80 psi, rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ; 2 h, rt
Riferimento
- Preparation of pyrrolopyrazinylureas as JAK kinase inhibitors for the treatment of autoimmune and inflammatory diseases, World Intellectual Property Organization, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol , Water ; 45 psi, rt → 45 °C
Riferimento
- Treatment of antibiotic-resistant bacteria infection, World Intellectual Property Organization, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol , Water ; 310 kPa, rt → 45 °C; 310 kPa, 45 °C; 45 °C → rt
Riferimento
- Process for preparation of quinolone intermediates, China, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 45 psi, rt; 45 psi, rt → 45 °C; 45 °C → rt
Riferimento
- Process for preparation of quinolinone derivatives, China, , ,
Metodo di produzione 6
Condizioni di reazione
Riferimento
- Pharmaceutical parenteral compositions containing (3s,5s)-7-[3-amino-5-methyl-pyridyl]-1-cyclopropyl-1,4-dihydro-8-methoxy-4-oxo-3-carboxylic acid and its application as antimicrobial agent, China, , ,
Metodo di produzione 7
Condizioni di reazione
Riferimento
- Antimicrobial parenteral formulation containing a quinolinonecarboxylic acid derivative, United States, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 12 h, rt
Riferimento
- Preparation of imidazo[1,5-b]pyridazine derivatives as Pim kinase inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Benzylamine , Hydrogen , Ammonia Catalysts: Palladium Solvents: Methanol ; 80 psi, rt
Riferimento
- Stereoselective synthesis of piperidine derivatives, China, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ; 2 h, 1 atm, rt
Riferimento
- Pyrrolo[2,3-b]pyrazine derivatives as inhibitors of janus kinase and their preparation and use in the treatment of autoimmune and inflammatory diseases, United States, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Solvents: Acetone , Oxalic acid ; rt; 0.5 h, rt; 1 h, rt → 0 °C
1.2 Reagents: Sodium hydroxide ; pH 10
1.3 Reagents: (-)-Mandelic acid Solvents: Acetonitrile ; 1 h, rt; 1 h, rt → 0 °C
1.4 Reagents: Sodium hydroxide ; pH 10
1.2 Reagents: Sodium hydroxide ; pH 10
1.3 Reagents: (-)-Mandelic acid Solvents: Acetonitrile ; 1 h, rt; 1 h, rt → 0 °C
1.4 Reagents: Sodium hydroxide ; pH 10
Riferimento
- Preparation method of 3-substituted-5-aminopiperidine with protecting group, China, , ,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol , Water ; 45 psi, rt → 45 °C
Riferimento
- Antibacterial quinolone for Pneumonia treatment, World Intellectual Property Organization, , ,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 45 s, rt → 45 °C
Riferimento
- Antimicrobial parenteral formulation containing a quinolinonecarboxylic acid derivative, World Intellectual Property Organization, , ,
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol , Water ; 45 psi, rt → 45 °C; 45 psi, 45 °C; 45 °C → rt
Riferimento
- Process for preparation of malate salts and polycrystalline of (3S,5S)-7-(3-amino-5-methyl-piperidine-1-yl)-1-cyclopropyl-1,4-dihydro-8-methoxy-4-oxo-quinoline-3-carboxylic acid, China, , ,
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 45 psi, rt → 45 °C; 45 °C → rt
Riferimento
- Antibiotic compositions containing malate salts and polymorphs of (3s,5s)-7-[3-amino-5-methyl-piperidinyl]-1-cyclopropyl-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid, World Intellectual Property Organization, , ,
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 45 psi, 45 °C
Riferimento
- A hydride reduction process for preparing quinolone intermediates, World Intellectual Property Organization, , ,
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 45 psi, rt → 45 °C
Riferimento
- A coupling process for preparing quinolone intermediates, World Intellectual Property Organization, , ,
tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate Raw materials
- tert-butyl (3S,5S)-1-benzyl-5-methylpiperidin-3-ylcarbamate
- tert-butyl((1S,3S)-1,3-dicyanobutyl)carbamate
- Tert-Butyl (5-Methylpiperidin-3-Yl)Carbamate
- 1,1-Dimethylethyl N-[(3S,5S)-1-(hydroxymethyl)-5-methyl-3-piperidinyl]carbamate
tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate Preparation Products
tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:951163-61-4)tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate
Numero d'ordine:A858190
Stato delle scorte:in Stock
Quantità:250mg/1g/5g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 08:11
Prezzo ($):180.0/453.0/1613.0
Email:sales@amadischem.com
tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate Letteratura correlata
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
-
Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Fornitori consigliati
Amadis Chemical Company Limited
(CAS:951163-61-4)tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate
Purezza:99%/99%/99%
Quantità:250mg/1g/5g
Prezzo ($):180.0/453.0/1613.0